2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound consists of a benzodiazole ring substituted with a phenylsulfanyl group and an ethylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-1H-benzimidazole with 2-bromoethyl phenyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The phenylsulfanyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-1H-benzimidazole: A precursor in the synthesis of 2-{[2-(phenylsulfanyl)ethyl]sulfanyl}-1H-1,3-benzodiazole.
2-(phenylsulfanyl)ethylamine: Another compound with a phenylsulfanyl group, used in different synthetic applications.
1H-1,3-benzodiazole: The core structure of the compound, which can be substituted with various functional groups.
Uniqueness
This compound is unique due to the presence of both phenylsulfanyl and ethylsulfanyl groups on the benzodiazole ring. This dual substitution provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research applications.
Properties
CAS No. |
1426654-40-1 |
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Molecular Formula |
C15H14N2S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(2-phenylsulfanylethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S2/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) |
InChI Key |
APTGALVSHXZLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCSC2=NC3=CC=CC=C3N2 |
Purity |
95 |
Origin of Product |
United States |
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